BD140 is a novel fluorescent probe specifically designed for binding assays with human serum albumin, particularly targeting drug binding site 2. Developed by Chang et al., this compound has gained significant attention in pharmacokinetics and drug discovery due to its ability to facilitate the understanding of drug-protein interactions. Its unique properties make it an essential tool for researchers investigating the pharmacokinetics of various drugs and their interactions with human serum albumin.
The synthesis of BD140 involves several organic chemistry techniques, primarily focusing on the formation of its indacene framework. Common reagents used in its synthesis include boron trifluoride etherate and various organic solvents, which facilitate selective reactions necessary for creating the compound's structure.
The synthesis typically follows a multi-step process involving:
BD140 features a complex molecular structure characterized by its indacene backbone, which is crucial for its fluorescent properties. The presence of boron and fluorine atoms contributes to its unique interaction profile with human serum albumin.
BD140 primarily undergoes substitution reactions due to its reactive sites on the indacene framework. It is also sensitive to light, which can lead to photochemical reactions that may alter its fluorescence characteristics.
BD140 interacts with human serum albumin by specifically binding to drug binding site 2. This interaction can influence the pharmacokinetic properties of other drugs that also bind to this site.
BD140 serves various scientific purposes, including:
Human Serum Albumin (HSA) is the most abundant plasma protein in human circulation, serving as a critical transport vehicle for endogenous compounds (e.g., fatty acids, hormones) and exogenous substances, including pharmaceuticals. Approximately 60–70% of FDA-approved drugs bind to HSA, directly impacting their pharmacokinetic behavior. The binding influences key parameters such as:
HSA features two primary drug-binding sites with distinct stereochemical preferences:
Additionally, HSA possesses specialized sites for heme (subdomain IB) and fatty acids (seven distinct sites), with potential allosteric interactions between sites. The protein's extraordinary ligand promiscuity stems from its conformational flexibility, enabling adaptive binding to structurally diverse compounds through induced-fit mechanisms [2] [10].
Determining a drug's binding locus on HSA is pharmacologically imperative because:
Traditional methods like equilibrium dialysis provide overall affinity constants but lack site resolution. Site-specific probes enable functional mapping of HSA's binding landscape during drug development [5].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: